

# An In-depth Technical Guide to Boc-Aminooxy-PEG3-azide: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Boc-Aminooxy-PEG3-azide** is a heterobifunctional crosslinker of significant interest in the fields of chemical biology, drug discovery, and bioconjugation. Its unique architecture, featuring a terminal azide, a polyethylene glycol (PEG) spacer, and a Boc-protected aminooxy group, provides researchers with a versatile tool for covalently linking molecules through distinct, orthogonal chemistries. This guide details the core chemical properties, key reaction protocols, and primary applications of this linker, with a focus on its role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and its conjugates, a critical feature for biological applications.[1][2][3] The two terminal functional groups—azide and aminooxy—allow for sequential or selective conjugation reactions. The azide group is primed for "click chemistry," while the aminooxy group, after deprotection, readily reacts with carbonyl compounds to form stable oxime bonds.[1][4]

# **Core Chemical Properties**

**Boc-Aminooxy-PEG3-azide** is typically supplied as a colorless oil. Its key properties are summarized in the table below, compiled from various suppliers.

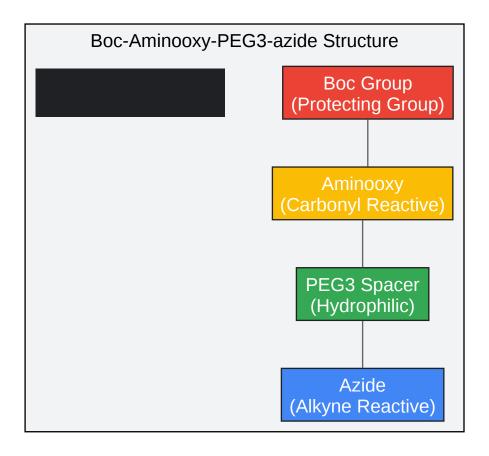


Property	Data	References
IUPAC Name	tert-butyl N-(2-{2-[2-(2- azidoethoxy)ethoxy]ethoxy}eth oxy)carbamate	[1][5]
CAS Number	1235514-15-4	[1][6]
Molecular Formula	C13H26N4O6	[6]
Molecular Weight	334.37 g/mol	[6][7]
Purity	Typically ≥95%	[8]
Physical Form	Colorless Oil	[9][10]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, DMSO	[10]
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year	[7]

# **Key Functional Groups and Reaction Mechanisms**

The utility of **Boc-Aminooxy-PEG3-azide** stems from its two orthogonal reactive handles. The diagram below illustrates the molecule's structure and its distinct functional domains.





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Caption: Core functional domains of the **Boc-Aminooxy-PEG3-azide** linker.

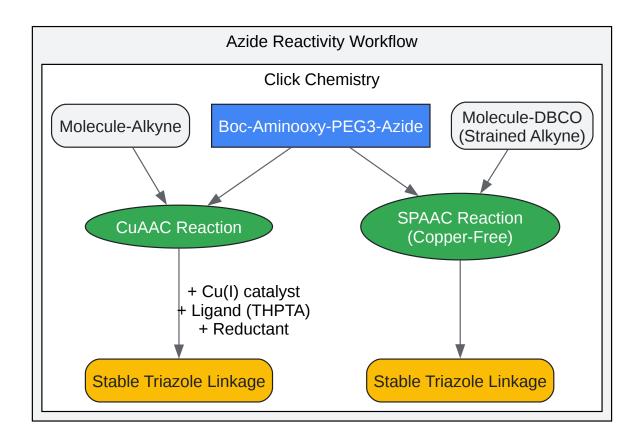
## **Azide Group: Click Chemistry**

The azide (N₃) moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[6] It can participate in two primary types of cycloaddition reactions.

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide to a terminal alkyne, forming a stable 1,4disubstituted triazole ring.[1][4] The reaction is highly reliable and proceeds under mild, often aqueous, conditions.[11]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[1][12] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a



potentially cytotoxic copper catalyst, making it ideal for applications in living systems.[12][13] [14]



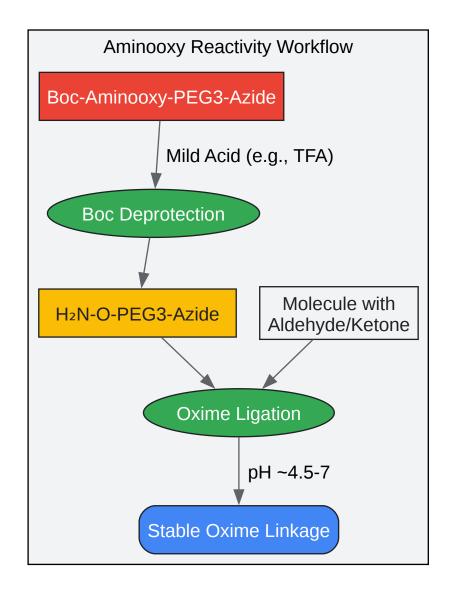
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Caption: Reaction pathways for the azide group via click chemistry.

## **Boc-Aminooxy Group: Oxime Ligation**

The other end of the linker features an aminooxy (oxyamine) group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3][15] Once deprotected, the free aminooxy group is a potent nucleophile that chemoselectively reacts with aldehydes or ketones to form a highly stable oxime bond.[16] This reaction, known as oxime ligation, is bioorthogonal and proceeds efficiently at or near physiological pH.[17][18]





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Caption: Two-step workflow for conjugation via the aminooxy group.

# **Applications in Drug Development**

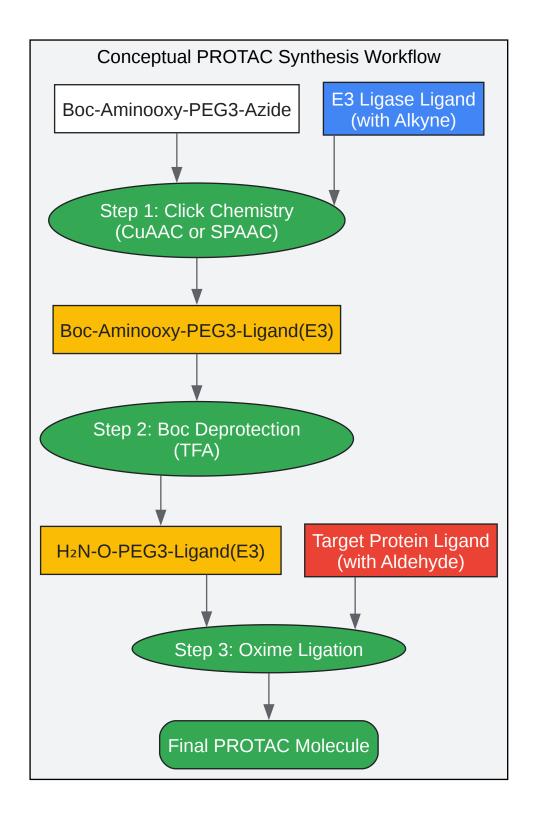
The dual reactivity of **Boc-Aminooxy-PEG3-azide** makes it an invaluable linker for constructing complex biomolecules, particularly PROTACs and ADCs.[4][5][19][20][21]

# **PROTAC Synthesis**

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][22]



The linker is a critical component that dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). **Boc-Aminooxy-PEG3-azide** allows for the modular synthesis of PROTACs, where one ligand (for the target or E3 ligase) can be attached via click chemistry and the other via oxime ligation.





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